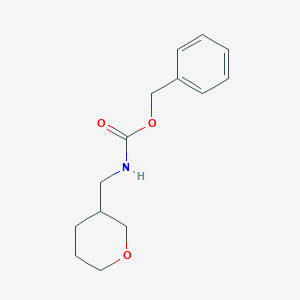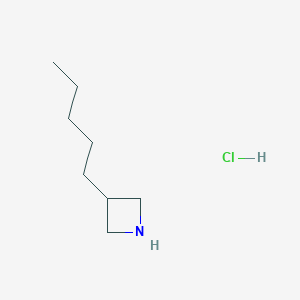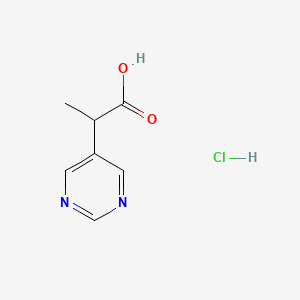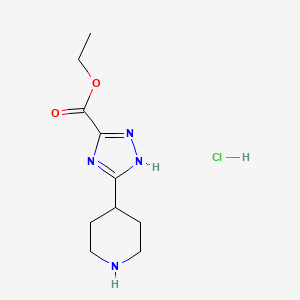![molecular formula C16H21NO B1383382 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one CAS No. 1486520-08-4](/img/structure/B1383382.png)
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
概要
説明
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is a cyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a decahydrocyclohepta[c]pyrrol-4-one core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one typically involves multiple steps, including the formation of the pyrrole ring and subsequent modifications to introduce the benzyl group. One common method involves the electrocyclic ring closure of chalcones and glycine esters or amides, followed by oxidation to form the pyrrole ring . The reaction conditions often include the use of stoichiometric oxidants or catalytic copper(II) and air.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and reducing costs.
化学反応の分析
Types of Reactions: 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and catalytic copper(II) for oxidation reactions . Reduction reactions may involve the use of hydrogen gas and palladium catalysts, while substitution reactions often require nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-acylpyrroles, while reduction reactions could produce various reduced derivatives of the compound .
科学的研究の応用
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and biological activity. Industrially, it may be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one can be compared with other similar compounds, such as pyrrole derivatives and other cyclic compoundsSimilar compounds include pyrrolyl aryl sulfones and 1-benzenesulfonyl-3-(α-hydroxy-2,4-dichlorobenzyl) pyrrole .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules and exploring new therapeutic applications. Further research is needed to fully understand its mechanism of action and to optimize its synthesis for industrial applications.
特性
IUPAC Name |
2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMTUHDOBCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1383299.png)








![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)




